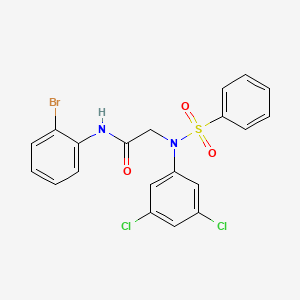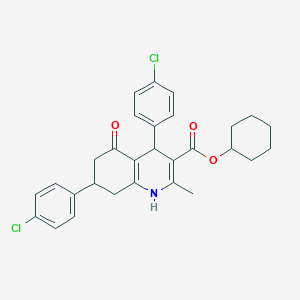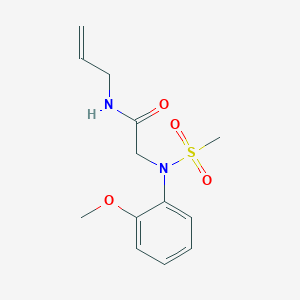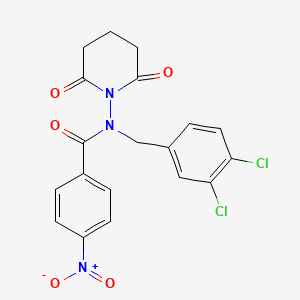
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides worldwide. Isoproturon is a member of the thiourea family of herbicides, which are known for their selective activity against broadleaf weeds.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves inhibition of photosynthesis in the target weeds. Specifically, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea inhibits the photosystem II complex in the chloroplasts of the target plants, which leads to a disruption of the electron transport chain and a reduction in ATP production. This ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a number of biochemical and physiological effects on both target and non-target organisms. In target plants, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the synthesis of chlorophyll and other photosynthetic pigments. This leads to a reduction in photosynthetic activity and a decrease in plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoproturon has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use. Isoproturon is highly toxic and must be handled with care. It also has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of future research that could be pursued with respect to N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic. Another area of research is the study of the long-term effects of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea on the environment and non-target organisms. Finally, there is a need for more research on the potential risks associated with the use of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea in agriculture, particularly with respect to its impact on human health.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chloroaniline with isopropyl isocyanate and potassium thiocyanate. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis method of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is well-established and has been optimized over the years to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Isoproturon has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and black nightshade. Isoproturon has also been used in combination with other herbicides to enhance its effectiveness.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(2)10-16-17-12(19-10)15-11(18)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKPZDUTMRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)

![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)


![2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4986912.png)
![1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4986914.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4986930.png)

![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)